Cas no 430442-17-4 (4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine)

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine 化学的及び物理的性質
名前と識別子
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- 2-?Thiazolamine, 4-?(1H-?indol-?3-?yl)?-?5-?methyl-
- 4-(1H-INDOL-3-YL)-5-METHYL-THIAZOL-2-YLAMINE
- 2-Thiazolamine, 4-(1H-indol-3-yl)-5-methyl-
- 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine
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- MDL: MFCD02366499
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I655835-10mg |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine |
430442-17-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM334010-5g |
4-(1H-Indol-3-yl)-5-methylthiazol-2-amine |
430442-17-4 | 95%+ | 5g |
$701 | 2023-03-21 | |
Chemenu | CM334010-1g |
4-(1H-Indol-3-yl)-5-methylthiazol-2-amine |
430442-17-4 | 95%+ | 1g |
$260 | 2023-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010408-1g |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine |
430442-17-4 | 1g |
6144CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010408-1g |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine |
430442-17-4 | 1g |
6144.0CNY | 2021-07-05 | ||
Chemenu | CM334010-1g |
4-(1H-Indol-3-yl)-5-methylthiazol-2-amine |
430442-17-4 | 95%+ | 1g |
$236 | 2021-08-18 | |
Chemenu | CM334010-5g |
4-(1H-Indol-3-yl)-5-methylthiazol-2-amine |
430442-17-4 | 95%+ | 5g |
$708 | 2021-08-18 | |
TRC | I655835-100mg |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine |
430442-17-4 | 100mg |
$ 210.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604585-5g |
4-(1H-Indol-3-yl)-5-methylthiazol-2-amine |
430442-17-4 | 97% | 5g |
¥4858.0 | 2024-04-18 | |
TRC | I655835-50mg |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine |
430442-17-4 | 50mg |
$ 135.00 | 2022-06-04 |
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamineに関する追加情報
Professional Introduction to 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine (CAS No. 430442-17-4)
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine, identified by its CAS number 430442-17-4, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in drug development. The compound combines an indole moiety with a thiazole ring, creating a molecular framework that is both structurally complex and biologically relevant.
The indole ring, a prominent feature in many bioactive molecules, is known for its role in various biological processes, including neurotransmitter signaling and immune responses. In contrast, the thiazole ring contributes to the compound's stability and reactivity, making it a versatile scaffold for medicinal chemistry. The presence of a methyl group at the 5-position of the thiazole ring further enhances its pharmacological profile, influencing both solubility and metabolic pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine with biological targets. Studies have shown that this compound exhibits promising interactions with enzymes and receptors involved in inflammation and cancer progression. These findings align with the growing interest in indole derivatives as potential therapeutic agents.
The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine involves multi-step organic reactions that require precise control over reaction conditions. The indole moiety is typically introduced via palladium-catalyzed cross-coupling reactions, while the thiazole ring is formed through cyclization of appropriate precursors. The methyl group at the 5-position of the thiazole ring is often incorporated during late-stage functionalization, ensuring high selectivity and yield.
In vitro studies have demonstrated that 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine possesses inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in pain and inflammation. Additionally, its interaction with other enzymes such as kinase inhibitors has been explored, highlighting its potential as a lead compound for further drug development.
The compound's structural features also make it an attractive candidate for modulating receptor activity. Receptors such as serotonin receptors and nuclear hormone receptors have been identified as potential targets for 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine. By binding to these receptors, the molecule could influence downstream signaling pathways that regulate various physiological processes, including mood regulation and metabolic homeostasis.
The pharmacokinetic properties of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting it may be suitable for oral administration. Further studies are needed to fully characterize its metabolic profile and identify any potential drug-drug interactions.
The synthesis and characterization of analogs of 4-(1H-Indol-3-ylyl)-5-methyl-thiazol-ylamine have provided valuable insights into structure-function relationships. By modifying specific parts of the molecule, researchers can fine-tune its biological activity and improve its pharmacological properties. For example, substituting different groups at the 3-position of the indole ring or varying the substitution pattern on the thiazole ring has led to compounds with enhanced potency or selectivity.
The role of computational modeling in understanding the behavior of 4-(1H Indol -3 -ylyl ) -5 -methyl -thiazolylamine cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have allowed researchers to visualize how the compound interacts with biological targets at an atomic level. These insights have guided experimental efforts and accelerated the discovery process.
In conclusion, 4-(1H Indol -3 -ylyl ) -5 -methyl -thiazolylamine, with its CAS number 430442 17 4, represents a promising area of research in pharmaceutical chemistry. Its unique structural features combined with preliminary biological activity make it a valuable candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.
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